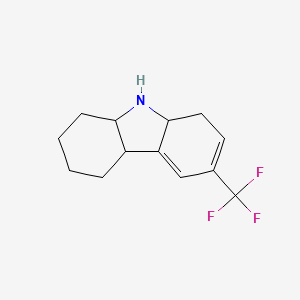
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole is a compound that features a trifluoromethyl group attached to a carbazole structure. Carbazoles are a class of aromatic heterocyclic organic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, characterized by the presence of three fluorine atoms attached to a carbon atom, is known for its ability to enhance the stability, lipophilicity, and bioactivity of organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbazole derivatives using reagents such as trifluoromethyl iodide (CF₃I) and a radical initiator . The reaction conditions often include the use of a photoredox catalyst under visible light to generate the trifluoromethyl radical, which then reacts with the carbazole substrate .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of metal-free conditions and environmentally friendly reagents, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), is also gaining popularity due to their lower toxicity and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various functionalized carbazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with enhanced properties.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its bioavailability and potency. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its stability and bioactivity.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that improves its therapeutic profile.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group used in various chemical syntheses.
Uniqueness
6-(Trifluoromethyl)-2,3,4,4A,8,8A,9,9A-octahydro-1H-carbazole is unique due to its specific structure, which combines the properties of carbazole and trifluoromethyl groups. This combination results in a compound with enhanced stability, lipophilicity, and bioactivity, making it a valuable target for research and development in various fields .
Propiedades
Número CAS |
872604-21-2 |
|---|---|
Fórmula molecular |
C13H16F3N |
Peso molecular |
243.27 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-2,3,4,4a,8,8a,9,9a-octahydro-1H-carbazole |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5,7,9,11-12,17H,1-4,6H2 |
Clave InChI |
CRJJHLAQCYYIPG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C3=CC(=CCC3N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


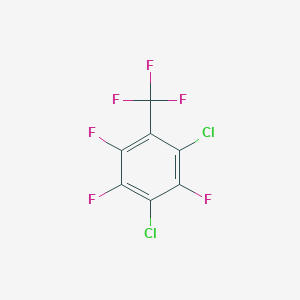
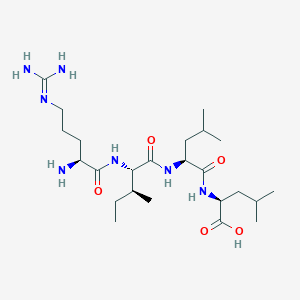
![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
![acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol](/img/structure/B14183481.png)
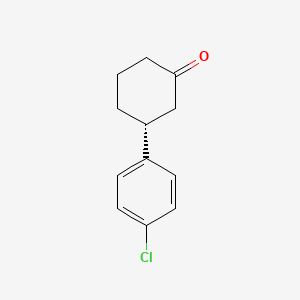
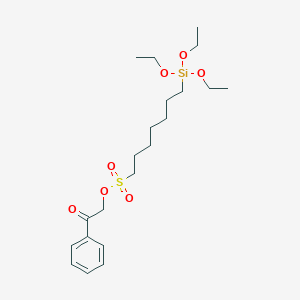
![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)
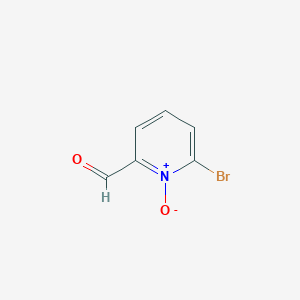
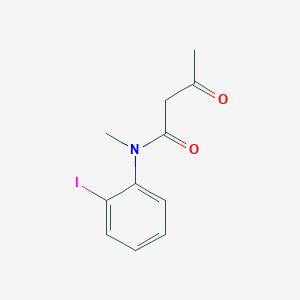
![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
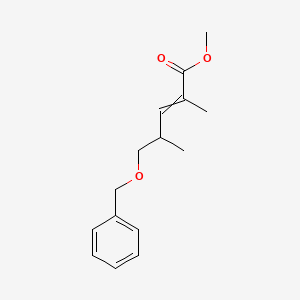

![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
